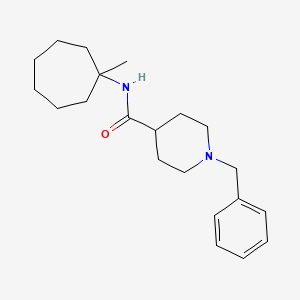

![molecular formula C17H24N4OS B5547312 3-[2-(4-morpholinyl)ethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5547312.png)

3-[2-(4-morpholinyl)ethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-yl morpholine derivatives involves a multi-step process. Lei et al. (2017) established a rapid and green synthetic method for such compounds, starting from commercially available precursors and achieving a total yield of 43% after condensation, chlorination, and nucleophilic substitution reactions (Lei et al., 2017). Shi et al. (2018) reported a catalytic four-component reaction as a green approach to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones, showcasing step economy and easy purification (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using spectroscopic techniques such as FTIR, HRESI-MS, 1H, and 13C-NMR. For instance, Suwito et al. (2018) detailed the molecular structure of a dihydrotetrazolopyrimidine derivative through comprehensive spectroscopic evidence (Suwito et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving thieno[2,3-d]pyrimidin derivatives are diverse. Tumkevičius (1994) described reactions leading to the formation of modified thieno[2,3-d]pyrimidines and dipyrimidinones, highlighting the versatility of these compounds in chemical synthesis (Tumkevičius, 1994).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure significantly influence the application and handling of these compounds. Attia et al. (2014) reported on the antimicrobial activity and crystal structure of a pyrimidin-4(3H)-one derivative, emphasizing the role of physical properties in its biological activity (Attia et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and stability under different conditions, are crucial for developing new chemical entities. For example, the synthesis and reactions of 4H-cyclohepta[4,5]pyrrolo[1,2-a]pyrimidin-4-ones, as described by Abe (1987), highlight the chemical versatility of these compounds (Abe, 1987).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- A significant body of work focuses on the synthesis and characterization of morpholine derivatives and related compounds. These studies detail innovative synthetic routes and methodologies to prepare such compounds with potential biological activity. For instance, a method was reported for the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which inhibit tumor necrosis factor alpha and nitric oxide, showcasing a rapid and green synthetic method (H. Lei et al., 2017). Similarly, tetrahydropyridothienopyrimidin-4(3H)-one derivatives were synthesized, indicating the versatility of morpholine in facilitating complex heterocyclic constructions (Ding Mingwu, 2008).

Biological Activities

- Research into the antimicrobial and anti-inflammatory activities of pyrimidine and thiophene derivatives, including those related to the mentioned chemical structure, has shown promising results. For example, substituted[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one and its derivatives were synthesized and showed significant antimicrobial activity, with some compounds demonstrating greater anti-inflammatory potency than standard drugs (S. Lahsasni et al., 2018).

Pharmacological Significance

- The exploration of novel heterocyclic compounds containing the cyclopenta[d]thieno[2,3-b]pyridine moiety, achieved through reactions involving morpholine, has led to the synthesis of compounds with potential antibacterial and antifungal activities. These studies highlight the pharmacological significance of these compounds and open avenues for further investigation into their therapeutic applications (R. Zaki et al., 2020).

Chemical Diversity and Potential Applications

- The synthesis of cyclopenta[c]pyridine derivatives, including efforts to create new heterocyclic systems through reactions with morpholine, showcases the chemical diversity of these compounds and their potential applications in developing new therapeutic agents (V. Dotsenko et al., 2008).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2-morpholin-4-ylethyl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4OS/c18-16-15-13-4-2-1-3-5-14(13)23-17(15)19-12-21(16)7-6-20-8-10-22-11-9-20/h12,18H,1-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHJMQHXFLSFQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC3=C2C(=N)N(C=N3)CCN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(morpholin-4-yl)ethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5547231.png)

![(1S*,5R*)-6-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5547237.png)

![6-[4-(2-ethylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5547238.png)

![9-ethyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5547244.png)

![1,1'-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5547250.png)

![6-(4-ethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5547255.png)

![rel-(3aS,6aS)-1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5547257.png)

![2-(4-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-1-piperazinyl)pyrazine](/img/structure/B5547260.png)

![1-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5547277.png)

![3-[(4-benzyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B5547281.png)

![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5547296.png)

![N,N-dimethyl-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5547299.png)

![4-(1H-imidazol-2-yl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B5547303.png)